(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound includes an indole moiety, a cyano group, and a mesityl group, which contribute to its distinct chemical properties. The compound has been studied for its biological activities, particularly as an anti-inflammatory agent, and serves as a valuable intermediate in organic synthesis .
This compound is classified under the category of cyanoacrylamides, which are known for their diverse biological activities and utility in medicinal chemistry. It is cataloged under the Chemical Abstracts Service Registry Number 501109-51-9 and can be found in databases such as PubChem . The structure features a conjugated system that enhances its reactivity and interaction with biological targets.
The synthesis of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide typically involves a multi-step process. A common method includes the amidation reaction between substituted anilines and ethyl 2-cyanoacetate, followed by a Knoevenagel-type condensation reaction with indole aldehyde. This process yields the desired compound through careful control of reaction conditions to ensure high yield and purity .
The molecular formula of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide is C21H19N3O, with a molecular weight of approximately 329.4 g/mol. The structure consists of:
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide undergoes various chemical reactions, including:
The specific products formed depend on the reaction conditions and reagents used, such as potassium permanganate for oxidation or sodium borohydride for reduction .
The mechanism of action for (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide has been linked to its ability to inhibit pro-inflammatory cytokines. Studies indicate that it may interfere with signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators. This action is particularly relevant in therapeutic contexts where modulation of immune responses is desired .
Relevant spectral data includes:
(E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide has been investigated for several applications:
The design of (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide exemplifies a sophisticated molecular hybridization strategy that combines pharmacophoric elements from clinically established anti-inflammatory drugs. This compound integrates the indole scaffold derived from indomethacin (a potent non-steroidal anti-inflammatory drug) with the acrylamide function inspired by paracetamol (acetaminophen), creating a novel chemical entity with optimized biological properties [1]. The hybridization approach strategically preserves the indole nucleus—a privileged structure in medicinal chemistry known for its diverse pharmacological activities—while replacing the acetic acid chain of indomethacin with a cyanoacrylamide system. This modification specifically addresses the gastrointestinal toxicity associated with traditional non-steroidal anti-inflammatory drugs by eliminating the carboxylic acid group responsible for inhibiting cytoprotective prostaglandins in the gastric mucosa [1] [7].
The molecular architecture features three critical components:
The (E)-configuration of the acrylamide double bond is essential for maintaining planarity and optimal positioning of pharmacophores within target binding pockets. Molecular docking analyses of structurally similar compounds reveal that the indole nitrogen often forms hydrogen bonds with serine residues (e.g., Ser530 in cyclooxygenase-2), while the acrylamide carbonyl interacts with tyrosine residues (e.g., Tyr385) through hydrogen bonding or dipole interactions [1]. The mesityl substitution represents a strategic advancement over earlier N-phenyl derivatives, as the ortho-methyl groups create torsional constraints that may enhance target selectivity by preventing rotation into disfavored conformations [5] [7].
Table 1: Pharmacophoric Elements in Hybrid Design
Structural Component | Biological Function | Derivation Source |
---|---|---|
Indole ring system | Modulates cytokine production (TNFα, IL-1β) and nitric oxide synthesis | Indomethacin |
Cyanoacrylamide backbone | Provides electrophilic character for Michael addition susceptibility; replaces ulcerogenic carboxylic acid | Paracetamol hybrid derivatives |
Mesityl substituent | Enhances steric bulk for selective target engagement; improves lipophilicity | Bioisosteric optimization |
The incorporation of the mesityl group (2,4,6-trimethylphenyl) in (E)-2-cyano-3-(1H-indol-3-yl)-N-mesitylacrylamide represents a deliberate bioisosteric optimization from earlier phenylacrylamide derivatives. This modification stems from systematic structure-activity relationship analyses of prototype compounds like ICMD-01 [(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide] and JMPR-01 [(E)-2-cyano-N,3-diphenylacrylamide], which demonstrated promising anti-inflammatory profiles but exhibited limitations in target selectivity and potency [1] [7]. Bioisosterism—the replacement of atoms or groups with others possessing similar physicochemical properties—enabled strategic enhancement of molecular properties while retaining the core biological activity [3] [10].
The phenyl-to-mesityl substitution constitutes a steric bioisostere replacement that profoundly influences target interactions. The ortho-methyl groups create a conformational barrier restricting rotation around the N-aryl bond, potentially locking the molecule into bioactive conformations favorable for enzyme binding. Additionally, the methyl substituents enhance lipophilicity (increasing log P by approximately 1.5 units compared to phenyl analogues), which may improve membrane permeability and cellular uptake [5] [10]. Crucially, this modification avoids problematic metabolic pathways associated with unsubstituted phenyl rings, such as cytochrome P450-mediated hydroxylations that generate reactive quinone intermediates [5].
Computational analyses of matched molecular pairs reveal that such aromatic substitutions can significantly modulate binding affinities. In cyclooxygenase-2 docking studies of related compounds, ortho-substituted phenyl groups demonstrate improved van der Waals contacts with hydrophobic residues in the secondary pocket (e.g., Val523, Ala527) compared to unsubstituted phenyl rings [1] [7]. Furthermore, the mesityl group may serve as a topographic mimetic of the tert-butyl moiety—a common pharmacophore in enzyme inhibitors—as evidenced by its successful application in kinase inhibitors where it occupies deep hydrophobic pockets while maintaining synthetic accessibility [5] [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8